8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(11-5-2-8-15-11)13-9-3-1-4-10(13)7-6-9/h1-3,5,8-10H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPYLROFFZYGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the use of glycals as starting materials. One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes is via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds can then undergo interrupted Nazarov cyclization to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: Photochemical oxidation of furans can lead to the formation of pyranones and other oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The furan ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common reagents include singlet oxygen and p-toluenesulfonic acid (TSA).
Reduction: Typical reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical oxidation can yield pyranones, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
Overview
8-(Furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound characterized by a furan ring and an azabicyclo structure, which has garnered interest in various scientific fields due to its unique properties and potential applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by comprehensive data and case studies.
Chemistry
The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore various reaction mechanisms, particularly in organic synthesis.
Key Reactions:
- Photochemical Oxidation: This process can yield pyranones, which are valuable in synthetic organic chemistry.
- Substitution Reactions: These can introduce various functional groups onto the furan ring, enhancing the compound's versatility in chemical synthesis.
Biology
In biological research, this compound is investigated for its interactions with biological systems. Its unique structure makes it a candidate for studying potential therapeutic effects.
Potential Biological Activities:
- Anticancer Properties: Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including esophageal cancer.
- Neuropharmacological Effects: The compound may interact with neurotransmitter systems, suggesting potential applications in treating mood disorders and neurological conditions.
Medicine
The medicinal chemistry field shows significant interest in this compound due to its potential as a therapeutic agent.
Promising Areas of Research:
- Anticancer Research: Studies have shown that derivatives can lead to the development of novel furanopyridinone compounds with potent cytotoxic effects against cancer cells.
- Neurological Applications: The compound's ability to modulate neurotransmitter activity positions it as a candidate for treatments targeting depression and anxiety disorders.
Industry
In industrial applications, this compound is utilized in the development of sustainable chemicals and materials.
Applications Include:
- Chemical Intermediates: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals.
- Material Development: Its derivatives contribute to the creation of new materials with desirable properties for various applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of derivatives of this compound on esophageal cancer cell lines. The results indicated that specific modifications to the furan ring enhanced cytotoxicity, highlighting the compound's potential as a lead structure for anticancer drug development.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university investigated the neuropharmacological properties of this compound, focusing on its interaction with serotonin and dopamine transporters. The findings suggested that it could serve as a scaffold for developing new antidepressants with fewer side effects compared to existing treatments.
Mechanism of Action
The mechanism of action of 8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets and pathways within biological systems. For instance, in anticancer research, the compound’s derivatives have been shown to inhibit cell growth by binding to specific proteins and enzymes, disrupting cellular processes essential for tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs, their substituents, and functional differences:
Key Comparative Insights
Triazole substituents (as in the target compound) improve metabolic stability compared to alkyne-containing analogs (), which are more reactive but prone to oxidation .
Biological Activity Naphthamide derivatives () exhibit antipathogenic properties, likely due to hydrophobic interactions with bacterial membranes . The target compound’s furan-triazole combination may offer broader-spectrum activity. Compounds with sulfonyl or cyano groups () show enhanced stability but reduced bioavailability compared to the furan-carbonyl analog .
Synthetic Utility
- The boronate ester in is critical for Suzuki-Miyaura reactions, whereas the target compound’s triazole group allows for Huisgen cycloaddition .
Cholinergic and Neurological Applications highlights azabicyclo derivatives as nicotinic acetylcholine receptor ligands, suggesting the target compound may modulate CNS pathways . In contrast, notes derivatives acting as monoamine reuptake inhibitors, indicating substituent-dependent target selectivity .
Biological Activity
The compound 8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene , a derivative of the bicyclic azabicyclo[3.2.1]octane structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H16N4O2
- Molecular Weight : 272.3024 g/mol
- CAS Number : 2108958-02-5
- SMILES Notation : O=C(N1C2CCC1CC(C2)n1nccn1)c1ccco1
Biological Activity Overview
The biological activity of this compound is primarily explored through its interactions with various neurotransmitter transporters and receptor systems.
Interaction with Neurotransmitter Transporters
Research has indicated that compounds with similar bicyclic structures often exhibit significant affinity for monoamine transporters, such as:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
A study on related azabicyclo compounds demonstrated that certain derivatives exhibited high selectivity and potency at these transporters, suggesting potential applications in treating disorders like depression and ADHD .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological effects:
- The furan carbonyl group enhances lipophilicity, potentially increasing blood-brain barrier penetration.
- Modifications at the nitrogen atom can significantly alter binding affinities for DAT and SERT, indicating that small structural changes can lead to substantial pharmacological differences.
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Dopamine Transporter Affinity :
- Antidepressant Activity :
Data Table: Biological Activity Comparisons
| Compound Name | K(i) at DAT (nM) | K(i) at SERT (nM) | Selectivity Ratio (SERT/DAT) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 8-Cyclopropylmethyl Derivative | 4.0 | TBD | TBD |
| 8-Chlorobenzyl Derivative | 3.9 | TBD | TBD |
Q & A
Q. What are the common synthetic routes for 8-azabicyclo[3.2.1]octane derivatives, and how are coupling reactions optimized?
Methodological Answer:
- Stille/Suzuki Cross-Coupling : These palladium-catalyzed reactions are effective for introducing aryl/heteroaryl groups. For example, Stille coupling of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene derivatives achieves high yields (75–90%) using Pd(PPh₃)₄ as a catalyst in THF at 80°C .
- Radical Cyclization : For diastereocontrol (>99%), n-tributyltin hydride and AIBN in toluene are employed to synthesize bicyclic scaffolds from azetidin-2-ones .
Q. How is the structural conformation of bicyclic compounds validated experimentally?
Methodological Answer:
- X-ray Crystallography : Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with lattice parameters (e.g., a = 5.9354 Å, b = 13.3091 Å) resolve stereochemistry. Synchrotron radiation (Cu Kα) ensures high-resolution data .
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes endo/exo isomers, with characteristic shifts for carbonyl groups (δ ~170–180 ppm) and bridgehead protons (δ ~3.5–4.5 ppm) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-BIMU-1) assess affinity for 5-HT₄ or σ receptors. IC₅₀ values <100 nM indicate potent partial agonism .
- Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells quantify efficacy (e.g., EC₅₀) .
Advanced Research Questions
Q. How can conflicting SAR data for 8-azabicyclo derivatives targeting σ receptors be resolved?
Methodological Answer:
- Comparative Molecular Field Analysis (CoMFA) : Build 3D-QSAR models using steric/electrostatic fields to reconcile discrepancies in substituent effects (e.g., 3-benzyl vs. 3-methyl groups) .
- Free-Wilson Analysis : Quantify contributions of specific functional groups (e.g., furan-2-carbonyl) to binding entropy using thermodynamic datasets .
Q. What advanced techniques improve diastereoselectivity in radical cyclization?
Methodological Answer:
Q. How are computational methods applied to predict metabolic stability?
Methodological Answer:
Q. What analytical workflows ensure purity in enantiomerically enriched samples?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol gradients (90:10 → 70:30) to separate enantiomers (Rs >2.0) .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra (λ = 200–250 nm) with DFT-simulated curves .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
